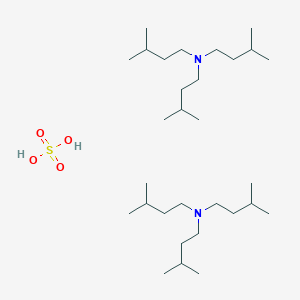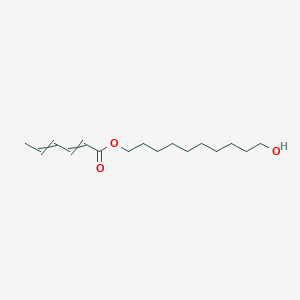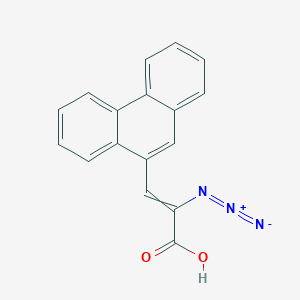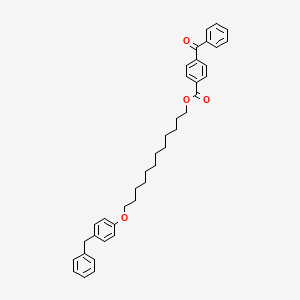![molecular formula C22H20O3 B14266701 4-[Bis(benzyloxy)methyl]benzaldehyde CAS No. 183809-60-1](/img/structure/B14266701.png)
4-[Bis(benzyloxy)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(benzyloxy)methyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with two benzyloxy groups at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(benzyloxy)methyl]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Bis(benzyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-[Bis(benzyloxy)methyl]benzoic acid.
Reduction: Formation of 4-[Bis(benzyloxy)methyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[Bis(benzyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(benzyloxy)methyl]benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The benzyloxy groups can stabilize reaction intermediates through resonance, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
4-Benzyloxybenzaldehyde: Similar structure but with only one benzyloxy group.
3,4-Dibenzyloxybenzaldehyde: Contains two benzyloxy groups but at different positions on the benzene ring.
4-Methylbenzaldehyde: Contains a methyl group instead of benzyloxy groups.
Uniqueness: 4-[Bis(benzyloxy)methyl]benzaldehyde is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and stability compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.
Propriétés
Numéro CAS |
183809-60-1 |
|---|---|
Formule moléculaire |
C22H20O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-[bis(phenylmethoxy)methyl]benzaldehyde |
InChI |
InChI=1S/C22H20O3/c23-15-18-11-13-21(14-12-18)22(24-16-19-7-3-1-4-8-19)25-17-20-9-5-2-6-10-20/h1-15,22H,16-17H2 |
Clé InChI |
WCBJFYYCPFHZPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(C2=CC=C(C=C2)C=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


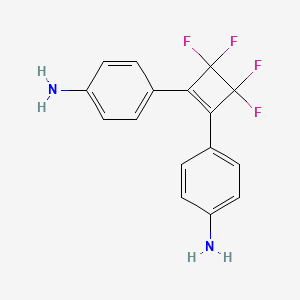
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
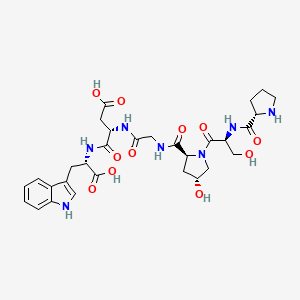

![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
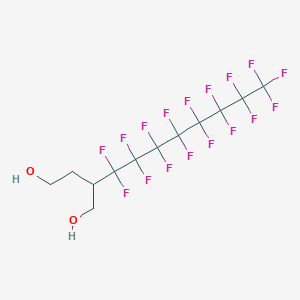
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
